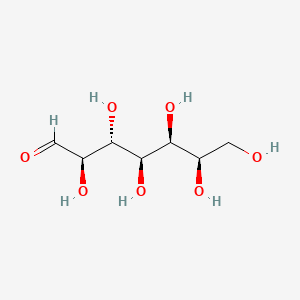
D-Glycero-D-gulo-heptose
描述
D-Glycero-D-gulo-heptose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an aldehyde group, making it highly reactive and versatile in chemical reactions .
作用机制
Target of Action
D-Glycero-D-gulo-heptose, a seven-carbon (7-C) sugar, is common in higher plants, algae, fungi, and bacteria .
Mode of Action
It’s known that this compound is a product of a tkt-dependent heptulose shunt, where suc-derived fru 6-p is converted either to sed 7-p or mannoheptulose 7-p or both in competent tissues and species .
Biochemical Pathways
This compound is involved in several biochemical pathways. It shares a common precursor with other 7-C sugars and is a product of a TKT-dependent heptulose shunt . In plants, free heptuloses probably arise as a consequence of phosphatase activity, whereas heptoses appear to be formed by isomerisation of the corresponding phloem translocated heptuloses following import into non-photosynthetic tissue .
Result of Action
It’s proposed that the major physiological function of 7-c sugars and heptitols, in addition to serving as a carbon sink, involves metal ion chelation, translocation, and remobilisation to fulfil nutrient requirements essential for growth and development .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s role in metal ion chelation, translocation, and remobilisation suggests that its action may be influenced by the availability of metal ions in the environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glycero-D-gulo-heptose can be achieved through several methods. One common approach involves the elongation of a five-carbon sugar, such as D-xylose, using the Horner–Wadsworth–Emmons reaction. This reaction extends the carbon chain from five to seven carbons, resulting in the formation of the heptose . Another method involves the use of mannurono-2,6-lactone as a starting material, followed by substrate-controlled establishment of the C-6 configuration and nucleophilic introduction of phosphate at the C-1 position .
Industrial Production Methods: Industrial production of this compound is less common due to its limited demand and the complexity of its synthesis. advancements in synthetic chemistry have enabled the gram-scale production of this compound. Optimized synthetic routes have been developed to increase the efficiency of the synthesis and reduce the number of steps involved .
化学反应分析
Types of Reactions: D-Glycero-D-gulo-heptose undergoes various chemical reactions, including nucleophilic displacement, oxidation, and reduction. One notable reaction is the acid-catalyzed acetonation, which results in the formation of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose . This compound can further react with sodium methoxide to produce a mixture of methyl 2,3:6,7-di-O-isopropylidene-β-D-glycero-L-talo-heptofuranoside and 1,4-anhydro-2,3:6,7-di-O-isopropylidene-α-D-glycero-D-allo-heptopyranose .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium methoxide, formaldehyde, and various catalysts for acetonation and phosphorylation reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various isopropylidene derivatives and anhydro-sugars, which are valuable intermediates in further synthetic applications .
科学研究应用
D-Glycero-D-gulo-heptose has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions and studies .
Biology: In biological research, this compound is studied for its role in metabolic pathways and its interactions with enzymes. It has been investigated for its potential to inhibit glucose phosphorylation and metabolism, which could have implications for understanding metabolic disorders .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and metabolic pathways makes it a candidate for drug development and disease treatment .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable for creating novel compounds with specific functions .
相似化合物的比较
- D-Glycero-D-manno-heptose
- D-Glycero-D-gluco-heptose
- D-Glycero-D-altro-octulose
- D-Glycero-D-ido-octulose
Uniqueness: D-Glycero-D-gulo-heptose is unique due to its specific stereochemistry and reactivity. Unlike other heptoses, it has distinct hydroxyl group orientations that influence its chemical behavior and interactions with enzymes. This uniqueness makes it valuable for specific applications in research and industry .
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-PJEQPVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031278 | |
| Record name | D-Glycero-D-gulo-heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3146-50-7 | |
| Record name | D-glycero-D-gulo-Heptose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glycero-D-gulo-heptose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glycero-D-gulo-heptose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-glycero-D-gulo-heptose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Does D-Glycero-D-gulo-heptose inhibit D-glucose phosphorylation in the same way as D-mannoheptulose?
A1: No, unlike D-mannoheptulose, this compound does not effectively inhibit D-glucose phosphorylation by key enzymes like yeast hexokinase, bovine heart hexokinase, or human B-cell glucokinase. It also shows poor phosphorylation by low-Km hexokinase isoenzymes and liver B-cell glucokinase. []
Q2: What is the impact of this compound on glucose-induced insulin release?
A2: Studies show that this compound does not affect glucose-induced insulin release. This is in contrast to D-mannoheptose, which exhibits a more complex behavior, enhancing insulin release at low concentrations and inhibiting it at higher concentrations. []
Q3: Can this compound be used as a substitute for D-mannoheptulose in studies focusing on D-glucose metabolism?
A3: Based on current research, neither this compound nor D-mannoheptose can be considered suitable substitutes for D-mannoheptulose when investigating D-glucose phosphorylation, metabolism, or insulinotropic action. They do not replicate the specific inhibitory effects of D-mannoheptulose. []
Q4: How does this compound behave in the presence of metal cations?
A4: this compound, like some other sugars, forms complexes with certain metal cations, impacting its tautomeric equilibrium in aqueous solutions. This complexation is observed with the α-pyranose and α-furanose forms but not with the β-pyranose and β-furanose forms. []
Q5: Which metal cations show the strongest complex formation with this compound?
A5: Research using NMR spectroscopy indicates that lanthanum (La), calcium (Ca), and strontium (Sr) ions exhibit the strongest complexation with this compound. []
Q6: How does the complexation of this compound with metal ions influence its chemical behavior?
A6: The presence of complexing metal ions like calcium or strontium can significantly shift the anomeric equilibrium of this compound. This effect has been strategically utilized to synthesize all four of its methyl glycosides in good yields. []
Q7: Has this compound been used in nucleoside synthesis?
A7: Yes, this compound has been employed as a starting material for synthesizing novel nucleosides. These nucleosides are distinct from naturally occurring ones due to their seven-carbon chain and pyranose ring structure. []
Q8: What are the typical synthetic routes to obtain protected forms of this compound?
A8: Protected derivatives of this compound, useful for further synthesis, can be prepared through various routes. One approach involves the acid-catalyzed acetonation of this compound, resulting in the formation of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose. [] Another method utilizes a convenient route to access protected and free 2,6-anhydro-d-glycero-d-gulo-heptoses through 1-formyl-β-d-glucopyranosides. []
Q9: Can you provide an example of a specific this compound derivative synthesis?
A9: One example is the synthesis of 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. This involves reacting 3,4,5,6,7-Pentaacetoxy-D-gluco-1-nitro-1-heptene with methanolic ammonia, yielding 2-acetamido-1,2-dideoxy-1-nitro-D-glycero-D-gulo-heptitol. This intermediate is then subjected to a modified Nef reaction to obtain the desired 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. [, ]
Q10: What is the significance of synthesizing phosphorylated derivatives of this compound?
A10: Synthesizing phosphorylated derivatives like this compound 4-(dihydrogen phosphate) is crucial for understanding the biological roles of phosphorylated sugars. These derivatives provide insights into metabolic pathways and potential applications in areas such as enzyme studies and drug discovery. [, ]
Q11: How is this compound 4-(dihydrogen phosphate) synthesized?
A11: One method involves condensing benzyl β-D-glycero-D-gulo-heptopyranoside with cyclohexanone to obtain the 2,3:6,7-di-O-cyclohexylidene derivative. This derivative is then phosphorylated, followed by acidic hydrolysis to remove the cyclohexylidene groups, yielding benzyl heptoside 4-phosphate. Finally, de-O-benzylation by hydrogenolysis gives the desired this compound 4-(dihydrogen phosphate). []
Q12: What is known about the formation of anhydro derivatives from this compound?
A12: In acidic solutions, this compound can form both 1,6- and 1,7-anhydro-D-glycero-β-D-gulo-heptopyranoses. [] Additionally, studies have shown that this compound predominantly forms its 1,7-anhydride (66%) and only a small amount of the 1,6-anhydride (9%). This preference is consistent with calculations based on conformational interaction energies. []
Q13: Can you describe a specific reaction where a this compound derivative leads to an anhydro product?
A13: When 2,3:6,7-di-O-isopropylidene-5-O-toluene-p-sulphonyl-D-glycero-D-gulo-heptofuranose reacts with sodium methoxide, it yields a mixture of methyl 2,3:6,7-di-O-isopropylidene-β-D-glycero-L-talo-heptofuranoside and 1,4-anhydro-2,3:6,7-di-O-isopropylidene-α-D-glycero-D-allo-heptopyranose (also known as 1,5-anhydro-2,3:6,7-di-O-isopropylidene-β-D-glycero-D-allo-heptofuranose). This reaction suggests the possibility of intramolecular transtosylation leading to the anhydro-sugar formation. []
Q14: What is the role of this compound in the synthesis of specific deoxyhexose derivatives?
A14: this compound plays a crucial role in synthesizing β‐C(1→3)‐glucopyranosides of 2- and 4-deoxy-D-hexoses. This is achieved through a multistep process involving the Oshima-Nozaki condensation reaction with appropriately protected derivatives of this compound and subsequent modifications to obtain the desired deoxyhexose derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyanocyclohexyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2909917.png)
![1-({4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)azepane](/img/structure/B2909920.png)
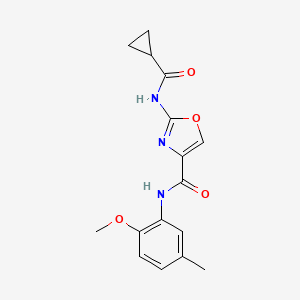
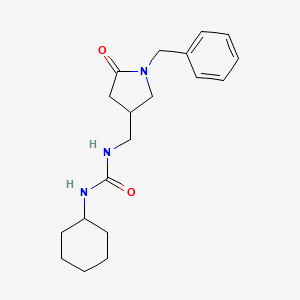
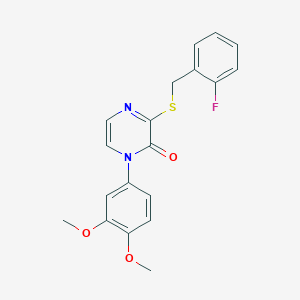


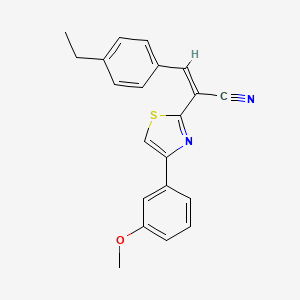
![3-(N-methyl4-methoxybenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2909930.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2909932.png)
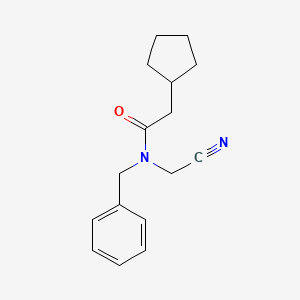
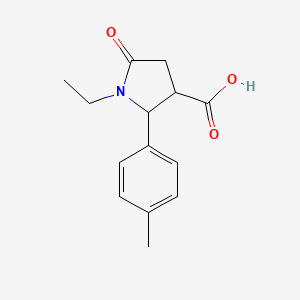
![N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2909938.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2909939.png)
